REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[CH:4](P(OCC)(OCC)=O)[CH2:5][CH2:6][CH2:7][CH3:8].[H-].[Na+].[H][H].[CH:22](=O)[CH3:23]>O1CCCC1>[CH3:1][O:2][C:3](=[O:17])[C:4]([CH2:5][CH2:6][CH2:7][CH3:8])=[CH:22][CH3:23] |f:1.2|
|
Name
|
2-(diethylphosphono)hexanoic acid methyl ester
|
Quantity
|
53.2 g
|
Type
|
reactant
|
Smiles
|
COC(C(CCCC)P(=O)(OCC)OCC)=O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20° C. over 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a gum which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ether
|
Type
|
WASH
|
Details
|
The etherial solution was washed with aqueous saturated sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation of the resulting gum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=CC)CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |